1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the piperazine and oxadiazole intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: It is used in the study of receptor binding and enzyme inhibition.
Biochemistry: The compound is utilized in research involving protein-ligand interactions and cellular signaling pathways.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a piperazine ring and fluorophenyl group, used as an inhibitor of nucleoside transporters.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is unique due to its combination of a piperazine ring, fluorophenyl group, and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-19-9-11-20(12-10-19)26-29-27(35-30-26)21-5-4-6-22(17-21)34-18-25(33)32-15-13-31(14-16-32)24-8-3-2-7-23(24)28/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHZYPXXTMJQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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